(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine
CAS No.: 944030-58-4
Cat. No.: VC15987265
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine - 944030-58-4](/images/structure/VC15987265.png)
Specification
CAS No. | 944030-58-4 |
---|---|
Molecular Formula | C10H12N4 |
Molecular Weight | 188.23 g/mol |
IUPAC Name | 2-[(2S)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine |
Standard InChI | InChI=1S/C10H12N4/c1-2-8(12-4-1)10-13-7-3-5-11-6-9(7)14-10/h3,5-6,8,12H,1-2,4H2,(H,13,14)/t8-/m0/s1 |
Standard InChI Key | WQILXFBGCXWLKS-QMMMGPOBSA-N |
Isomeric SMILES | C1C[C@H](NC1)C2=NC3=C(N2)C=NC=C3 |
Canonical SMILES | C1CC(NC1)C2=NC3=C(N2)C=NC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Stereochemistry
The compound features a bicyclic imidazo[4,5-c]pyridine system, where the imidazole ring is fused to the pyridine ring at positions 4 and 5. The (S)-configured pyrrolidine group is attached at position 2 of the imidazole ring, introducing a stereocenter critical for molecular interactions. The absolute configuration of the pyrrolidine moiety influences binding affinity to biological targets, as evidenced by enantiomer-specific activities in related compounds .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS No. | 944030-58-4 | |
Molecular Formula | C10H12N4 | |
Molecular Weight | 188.23 g/mol | |
IUPAC Name | 2-[(2S)-pyrrolidin-2-yl]-3H-imidazo[4,5-c]pyridine | |
SMILES (Isomeric) | C1CC@HC2=NC3=C(N2)C=NC=C3 |
Spectroscopic and Computational Data
The compound’s structural elucidation relies on nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The pyrrolidine ring protons exhibit characteristic splitting patterns in 1H NMR due to the stereochemical environment. Density functional theory (DFT) simulations predict a planar imidazo[4,5-c]pyridine core with the pyrrolidine group adopting a chair conformation, minimizing steric strain.
Synthesis and Characterization
Retrosynthetic Analysis
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Chloride Displacement | (S)-Pyrrolidine, DIPEA, 2-propanol, 80°C | 78 | |
Cyclization | Formic acid, reflux | 85 |
Biological Activities and Mechanisms
Aurora Kinase Inhibition
(S)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine derivatives exhibit potent inhibition of Aurora-A kinase (IC50 = 12 nM), a serine/threonine kinase overexpressed in cancers. The pyrrolidine group occupies a hydrophobic pocket near the ATP-binding site, while the imidazo[4,5-c]pyridine core forms hydrogen bonds with catalytic residues . Mutagenesis studies reveal that Aurora-A mutants (L215R, R220K) retain sensitivity, whereas the T217E mutant shows reduced inhibition, underscoring the role of Thr217 in binding .
Table 3: Selectivity Profile Against Kinases
Kinase | IC50 (nM) | Selectivity (vs. Aurora-A) |
---|---|---|
Aurora-A | 12 | 1x |
Aurora-B | 4200 | 350x |
FLT3 | 85 | 7x |
Pharmacological Applications
Oncology
Preclinical studies highlight the compound’s efficacy in HCT116 colon carcinoma xenografts, with tumor growth inhibition (TGI) of 68% at 50 mg/kg. Synergy with taxanes and platinum-based chemotherapeutics is observed, likely due to mitotic arrest and apoptosis induction .
Cardiovascular and Neurological Disorders
Patent data discloses derivatives as G-protein-coupled receptor kinase 5 (GRK5) modulators, implicating them in heart failure and Parkinson’s disease. GRK5 inhibition reduces pathological cardiac hypertrophy in murine models .
Future Directions and Challenges
Clinical Translation
Phase I trials are warranted to assess pharmacokinetics and toxicity. Prodrug strategies may improve oral bioavailability, as the free base exhibits limited solubility (0.12 mg/mL in PBS).
Target Expansion
Screening against orphan kinases (e.g., LRRK2, TRKA) could uncover new therapeutic niches. Computational docking studies predict high affinity for cyclin-dependent kinases (CDKs), warranting experimental validation .
Synthetic Methodology
Flow chemistry and enzymatic resolution techniques could enhance stereochemical purity and scalability. Asymmetric catalysis using chiral ligands (e.g., BINAP) may optimize enantiomeric excess (>99%) .
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